n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride

Pharmaceutical Quality Control Pharmacopoeial Compliance Impurity Limit Specification

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride (CAS 873310-28-2), also known as m-Methyl Atomoxetine Hydrochloride, Atomoxetine EP Impurity D, and Atomoxetine USP Related Compound B, is the meta-methyl positional isomer of the selective norepinephrine reuptake inhibitor atomoxetine. The compound is classified as a process-related impurity that can arise during atomoxetine synthesis from 3-fluorotoluene starting material contamination and is designated as a reference standard in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) compendia for the quality control of atomoxetine hydrochloride drug substance and finished products.

Molecular Formula C₁₇H₂₂ClNO
Molecular Weight 291.82
CAS No. 873310-28-2
Cat. No. B1141960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride
CAS873310-28-2
SynonymsN-Methyl-γ-(3-methylphenoxy)benzenepropanamine Hydrochloride;  Atomoxetine Related Compound B Hydrochloride; 
Molecular FormulaC₁₇H₂₂ClNO
Molecular Weight291.82
Structural Identifiers
SMILESCC1=CC(=CC=C1)ON(C)CCCC2=CC=CC=C2.Cl
InChIInChI=1S/C17H21NO.ClH/c1-15-8-6-12-17(14-15)19-18(2)13-7-11-16-9-4-3-5-10-16;/h3-6,8-10,12,14H,7,11,13H2,1-2H3;1H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride (CAS 873310-28-2): A Pharmacopoeial Reference Standard for Atomoxetine Impurity Profiling


n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride (CAS 873310-28-2), also known as m-Methyl Atomoxetine Hydrochloride, Atomoxetine EP Impurity D, and Atomoxetine USP Related Compound B, is the meta-methyl positional isomer of the selective norepinephrine reuptake inhibitor atomoxetine [1]. The compound is classified as a process-related impurity that can arise during atomoxetine synthesis from 3-fluorotoluene starting material contamination and is designated as a reference standard in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) compendia for the quality control of atomoxetine hydrochloride drug substance and finished products [2].

Why n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride Cannot Be Replaced by Other Atomoxetine Positional Isomers


Positional isomerism on the phenoxy ring of atomoxetine produces compounds with distinct chromatographic retention behavior and differential pharmacopoeial acceptance limits that preclude generic interchange. The meta-methyl substitution (this compound) yields a relative retention time of approximately 0.6 relative to atomoxetine in the EP isocratic purity method, clearly resolved from the para-methyl isomer and the des-methyl analog [1]. Furthermore, the EP monograph imposes a maximum limit of 0.15% for Impurity D (meta-methyl), which is 3.3-fold stricter than the 0.5% limit for Impurity B (S-enantiomer) [1]. These quantitative differences mean that substituting this compound with its ortho-methyl (atomoxetine), para-methyl, or des-methyl analogs in analytical workflows would invalidate method specificity, compromise system suitability criteria, and render regulatory compliance assessments unreliable.

Quantitative Differential Evidence for n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride: Comparator Data for Scientific Selection


Pharmacopoeial Acceptance Limit: 3.3-Fold Stricter Than the S-Enantiomer Impurity

The European Pharmacopoeia (Ph. Eur. monograph 2640) specifies a maximum acceptance limit of 0.15% for Impurity D (m-Methyl Atomoxetine) in atomoxetine hydrochloride drug substance, compared with a limit of 0.5% for Impurity B (the S-enantiomer of atomoxetine) [1]. This represents a 3.3-fold stricter regulatory threshold for the meta-methyl impurity relative to the enantiomeric impurity, reflecting the expectation that positional isomers arising from starting material contamination be controlled at significantly lower levels than the stereoisomer formed during synthesis.

Pharmaceutical Quality Control Pharmacopoeial Compliance Impurity Limit Specification

Chromatographic Relative Retention Time: Resolved from Para-Methyl and Des-Methyl Analogs

In the EP isocratic purity method for atomoxetine hydrochloride, Impurity D (meta-methyl) elutes at a relative retention time (RRT) of approximately 0.6 with reference to atomoxetine (retention time ≈ 12 min), compared with Impurity B (S-enantiomer) at RRT ≈ 0.5 and Impurity A at RRT ≈ 0.7 [1]. In an independent HPLC-ELSD method using a CHIRALPAK OT(+) column, the relative retention times were reported as 0.65 for D-ATM (des-methyl), 1.26 for 3-ATM (meta-methyl, this compound), and 1.50 for 4-ATM (para-methyl) [2]. The numerical RRT value of this compound is therefore clearly distinguishable from both the des-methyl and para-methyl positional isomers across two different validated chromatographic systems.

HPLC Method Development Chiral Chromatography Positional Isomer Separation

Detection Limit: Intermediate Sensitivity Relative to Other Positional Isomers

In the HPLC-ELSD method developed by CHEN and LI (2014), the detection limit for 3-ATM (meta-methyl atomoxetine, this compound) was 0.0041 μg, which falls between D-ATM (des-methyl) at 0.0022 μg and 4-ATM (para-methyl) at 0.0039 μg [1]. The intermediate detection sensitivity of 3-ATM, being 1.86-fold higher than D-ATM and 1.05-fold higher than 4-ATM, demonstrates that each positional isomer exhibits a distinct detector response under identical chromatographic conditions.

Trace Impurity Analysis HPLC-ELSD Quantification Limit of Detection

USP Reference Standard Designation: Compendial Recognition Enabling Regulatory Method Validation

This compound is officially designated as Atomoxetine Related Compound B USP Reference Standard (Catalog No. 1044488) and is specified for use in quality tests and assays prescribed in the USP monographs for Atomoxetine Hydrochloride and Atomoxetine Capsules . It is also listed as Atomoxetine EP Impurity D in the European Pharmacopoeia and as m-Methyl Atomoxetine HCl reference marker in the US patent US20060009532, where its predetermined acceptable level is established at 0.15% or less as measured by GC or HPLC [1]. This dual-compendial recognition is not shared by all atomoxetine-related positional isomers.

USP Reference Standard Method Validation (AMV) ANDA Quality Control

Patent-Defined Reference Marker for Starting Material Purity Control

US patent US20060009532 explicitly claims the use of 3-ATM HCl (this compound), along with 4-ATM HCl and D-ATM HCl, as reference markers for the qualitative analysis of atomoxetine HCl and for defining limits for 3-fluorotoluene, 4-fluorotoluene, and fluorobenzene impurities in the 2-fluorotoluene starting material [1]. The patent establishes a predetermined acceptable level of 0.15% for 3-ATM HCl as measured by GC or HPLC [1]. Critically, the purity of the 2-fluorotoluene starting material directly governs the levels of positional isomer impurities in the final atomoxetine drug substance, making 3-ATM HCl an indispensable reference marker for upstream process control.

Synthetic Process Control Starting Material Specification GC Reference Marker

System Suitability Resolution Requirement: Mandated Separation from Impurity B

The EP monograph for atomoxetine hydrochloride requires a minimum resolution of 1.8 between the peaks due to Impurity B (S-enantiomer) and Impurity D (meta-methyl, this compound) in the reference solution used for system suitability testing [1]. This mandated resolution criterion is specific to the Impurity B/D pair; no analogous resolution requirement is specified between other impurity pairs in the isocratic purity method. This regulatory requirement establishes this compound as a critical system suitability marker whose adequate separation from the S-enantiomer must be demonstrated before any batch analysis can be considered valid.

System Suitability Testing Chromatographic Resolution Pharmacopoeial Method Validation

Optimal Application Scenarios for n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride Based on Quantitative Evidence


EP/USP Compliance Testing of Atomoxetine Hydrochloride API and Finished Capsules

This compound is the required reference standard for quantifying Impurity D (meta-methyl atomoxetine) in atomoxetine hydrochloride drug substance and atomoxetine capsules per both EP monograph 2640 and the corresponding USP monograph. The pharmacopoeial limit of 0.15% [1] and the system suitability resolution requirement of ≥ 1.8 between Impurity D and Impurity B [1] make it indispensable for batch release testing. Laboratories performing ANDA stability studies or commercial QC must use this specific reference standard to demonstrate compliance with the acceptance criterion that is 3.3-fold stricter than that for Impurity B.

Chiral HPLC Method Development and Validation for Positional Isomer Profiling

The well-characterized relative retention time of this compound (RRT ≈ 0.6 in the EP method [1]; RRT = 1.26 on CHIRALPAK OT(+) [2]) and its known detection limit (0.0041 μg [2]) make it an ideal analyte for developing and validating new chiral chromatographic methods for atomoxetine impurity profiling. Its intermediate retention between the des-methyl (RRT 0.65) and para-methyl (RRT 1.50) isomers on polysaccharide-based CSPs [2] provides a benchmark for optimizing mobile phase composition and evaluating column selectivity.

Starting Material Quality Control: 3-Fluorotoluene Purity Specification in Atomoxetine Synthesis

As established in US patent US20060009532 [3], 3-ATM HCl serves as the specific reference marker for quantifying the 3-fluorotoluene (3FT) positional isomer impurity in the 2-fluorotoluene starting material. Since 3FT is the direct synthetic precursor to the meta-methyl impurity in the final API, controlling 3FT levels at ≤ 0.15% in the starting material using this reference marker is a proactive process control strategy that prevents downstream purification failures. This application is specific to the meta-methyl isomer and cannot be fulfilled by the para-methyl (4-ATM) or des-methyl (D-ATM) reference markers.

Analytical Method Transfer and Cross-Site Reproducibility Studies

The dual-compendial recognition of this compound as both USP Related Compound B and EP Impurity D , combined with its published relative retention data across multiple chromatographic systems [1][2], provides a robust basis for analytical method transfer between laboratories and manufacturing sites. The consistent RRT values and the mandatory resolution criterion with Impurity B enable receiving laboratories to verify system performance independently, reducing method transfer failures and facilitating regulatory inspections across ICH regions.

Quote Request

Request a Quote for n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.